6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
The compound “6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The molecule also contains a bromine atom attached to the 6-position of the pyrazolo[3,4-b]pyridine core and a tetrahydro-2H-pyran-2-yl group attached to the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[3,4-b]pyridine core, the bromine atom, and the tetrahydro-2H-pyran-2-yl group . The presence of these groups would likely confer unique chemical properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom and the tetrahydro-2H-pyran-2-yl group . The bromine atom could potentially undergo nucleophilic substitution reactions, while the tetrahydro-2H-pyran-2-yl group could participate in reactions involving the opening of the pyran ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity.Scientific Research Applications
Synthesis of Polyheterocyclic Ring Systems
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine and its derivatives have been utilized as precursors in the synthesis of new polyheterocyclic ring systems. These derivatives have shown potential for various applications due to their complex molecular structures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Hydrogen Bonding and Crystal Structure Analysis
Research has been conducted on the hydrogen bonding and crystal structure of similar pyrazolo[3,4-b]pyridine compounds. These studies are crucial for understanding the molecular interactions and stability of these compounds, which can inform their potential applications in various fields (Quiroga et al., 2010).
Antibacterial and Antioxidant Properties
Compounds derived from 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine have been evaluated for their antibacterial and antioxidant properties. This highlights their potential use in pharmaceutical applications, particularly in developing new antibacterial agents (Variya, Panchal, & Patel, 2019).
Biomedical Applications
Research into the biomedical applications of pyrazolo[3,4-b]pyridines, including 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, has been extensive. These compounds have been explored for various uses, including as inhibitors in different biological pathways, which may be relevant for treating certain diseases (Donaire-Arias et al., 2022).
Ultrasound-Assisted Synthesis for Corrosion Inhibition
Innovative synthesis methods like ultrasound-assisted synthesis have been employed to create pyrazolo[3,4-b]pyridine derivatives, including those similar to 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine. These compounds have been investigated for their potential as corrosion inhibitors, indicating their utility in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Anticancer Potential
Studies have also explored the potential anticancer properties of organometallic compounds derived from pyrazolo[3,4-b]pyridines. These compounds have shown promise in inhibiting the growth of cancer cells, suggesting a potential application in cancer therapy (Stepanenko et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-5-4-8-7-13-15(11(8)14-9)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYSLNLSWZCUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Br)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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